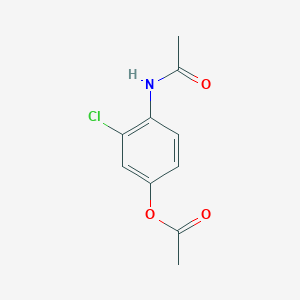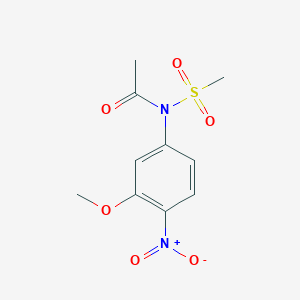silane CAS No. 60378-96-3](/img/structure/B14602417.png)
[2-(tert-Butylsulfanyl)ethyl](trichloro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylsulfanyl)ethylsilane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(tert-butylsulfanyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)ethylsilane typically involves the reaction of 2-(tert-butylsulfanyl)ethanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of 2-(tert-Butylsulfanyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(tert-Butylsulfanyl)ethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or THF.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of silanes with fewer chlorine atoms.
科学的研究の応用
2-(tert-Butylsulfanyl)ethylsilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the trichlorosilane group into organic molecules, facilitating further functionalization.
Materials Science: Employed in the synthesis of silicon-based materials, including polymers and coatings.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(tert-Butylsulfanyl)ethylsilane involves its ability to undergo various chemical transformations. The trichlorosilane group can participate in nucleophilic substitution reactions, allowing the introduction of different functional groups. The tert-butylsulfanyl group can be oxidized or reduced, providing versatility in chemical modifications. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
類似化合物との比較
Similar Compounds
2-(tert-Butylsulfanyl)ethylsilane: Similar structure but with trimethoxy groups instead of trichloro groups.
2-(tert-Butylsulfanyl)ethylsilane: Contains triethoxy groups instead of trichloro groups.
2-(tert-Butylsulfanyl)ethylchlorosilane: Contains dimethyl and chlorosilane groups.
Uniqueness
2-(tert-Butylsulfanyl)ethylsilane is unique due to the presence of the trichlorosilane group, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. The trichlorosilane group allows for more versatile nucleophilic substitution reactions, making it a valuable reagent in organic synthesis and materials science.
特性
IUPAC Name |
2-tert-butylsulfanylethyl(trichloro)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3SSi/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBLRZPGADYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615733 |
Source


|
| Record name | [2-(tert-Butylsulfanyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60378-96-3 |
Source


|
| Record name | [2-(tert-Butylsulfanyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)





![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


